molecular formula C14H17Cl2N5 B1666561 4,4'-Diamidinodiphenylamine dihydrochloride CAS No. 21055-30-1

4,4'-Diamidinodiphenylamine dihydrochloride

Cat. No. B1666561
CAS RN: 21055-30-1
M. Wt: 326.2 g/mol
InChI Key: AHZOOTGUHLEJCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenecarboximidamide, 4,4'-iminobis-, dihydrochloride (9CI) is a bioactive chemical.

Scientific Research Applications

1. Antimicrobial and Chemotherapy Research

4,4'-Diamidinodiphenylamine dihydrochloride has been explored in the context of antimicrobial activity. It was studied for its effects on Madurella mycetomi, a fungal infection, where it showed significant in vitro activity but was less effective in vivo. This suggests potential as an adjunct to other treatments or surgeries in similar infections (Murray & Colichón, 1962).

2. Material Science and Polymer Research

4,4'-Diamidinodiphenylamine dihydrochloride has been utilized in the synthesis of novel materials. One example is its use in creating fluorescent poly(pyridine-imide) acid chemosensors, indicating its role in the development of new materials with specific optical and electronic properties (Wang et al., 2008). Furthermore, it has been a part of research on high glass transition and thermal stability of new pyridine-containing polyimides, showing its significance in creating materials with enhanced physical properties (Wang et al., 2008).

3. Analytical Chemistry Applications

This chemical has also found use in analytical chemistry, particularly in developing novel methods for identifying nucleated horn cells, which are important in dermatological research. This application demonstrates its utility in specific and sensitive detection methods in biological samples (Tring, 1976).

4. Electrochemical and Electrochromic Research

Significant research has been conducted on the electrochemical and electrochromic properties of materials derived from 4,4'-Diamidinodiphenylamine dihydrochloride. This includes the synthesis and characterization of electrochromic poly(amide–imide)s, which are important in the development of materials for electronic applications (Hsiao et al., 2010).

properties

CAS RN

21055-30-1

Product Name

4,4'-Diamidinodiphenylamine dihydrochloride

Molecular Formula

C14H17Cl2N5

Molecular Weight

326.2 g/mol

IUPAC Name

4-(4-carbamimidoylanilino)benzenecarboximidamide;dihydrochloride

InChI

InChI=1S/C14H15N5.2ClH/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18;;/h1-8,19H,(H3,15,16)(H3,17,18);2*1H

InChI Key

AHZOOTGUHLEJCG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=N)N)NC2=CC=C(C=C2)C(=N)N.Cl.Cl

Canonical SMILES

C1=CC(=CC=C1C(=N)N)NC2=CC=C(C=C2)C(=N)N.Cl.Cl

Appearance

Solid powder

Other CAS RN

21055-30-1

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

15535-96-3 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4,4'-diamidinodiphenylamine
M and B 938
M and B 938 dihydrochloride
M and B-938

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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